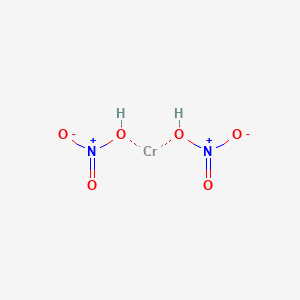

Chromium;nitric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromium is a transition metal with the chemical symbol Cr and atomic number 24. It is known for its high corrosion resistance and hardness. Nitric acid, with the chemical formula HNO₃, is a highly corrosive mineral acid. When chromium interacts with nitric acid, it forms various compounds, including chromium nitrate. This interaction is significant in various industrial and laboratory processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chromium nitrate can be synthesized by reacting chromium metal or chromium(III) oxide with nitric acid. The reaction is typically carried out under controlled conditions to ensure complete dissolution of chromium: [ \text{Cr} + 4 \text{HNO}_3 \rightarrow \text{Cr(NO}_3\text{)}_3 + \text{NO} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, chromium nitrate is produced by dissolving chromium(III) oxide in nitric acid. The process involves heating the mixture to accelerate the reaction and ensure complete dissolution. The resulting solution is then concentrated and purified to obtain chromium nitrate crystals.

Types of Reactions:

Oxidation: Chromium can undergo oxidation reactions with nitric acid, forming chromium nitrate and nitrogen oxides.

Reduction: Chromium compounds can be reduced using reducing agents like hydrogen or carbon monoxide.

Substitution: Chromium can participate in ligand exchange reactions, where ligands in its coordination sphere are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Hydrogen, carbon monoxide.

Ligands: Water, chloride ions, sulfate ions.

Major Products:

Chromium Nitrate: Formed by the reaction of chromium with nitric acid.

Chromium Oxide: Formed by the reduction of chromium compounds.

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Fertilizer Production

Chromium nitrate plays a crucial role in the fertilizer industry. It is utilized as a catalyst in the production of nitric acid, which is a key ingredient in ammonium nitrate fertilizers. The efficient production of nitric acid through the oxidation of ammonia involves chromium compounds to enhance the reaction rates and yield .

1.2 Catalyst Production

Chromium(III) nitrate is employed in synthesizing alkali metal-free catalysts. These catalysts are essential in various chemical reactions, including polymerization processes and oxidation reactions. The use of chromium nitrate helps in achieving higher selectivity and activity in catalytic processes .

Surface Treatment

2.1 Chromium Nitrate Solutions

The preparation of chromium nitrate solutions from chromium trioxide and nitric acid has been explored for surface treatment applications. These solutions are used for enhancing the corrosion resistance of metals through processes such as anodizing and chromating. The resulting coatings provide excellent protection against environmental degradation .

2.2 Case Studies on Surface Treatment

- Case Study 1 : A study demonstrated that chromium nitrate solutions can effectively reduce corrosion rates in stainless steel when applied as a surface treatment, significantly extending the lifespan of equipment used in harsh environments .

- Case Study 2 : Another investigation highlighted the benefits of using chromium nitrate solutions in improving the adhesion properties of coatings on aluminum substrates, showcasing enhanced durability and resistance to wear .

Environmental Applications

3.1 Adsorption Processes

Recent research has indicated that activated carbon modified with nitric acid can be used to remove chromium(VI) from wastewater. The activation process enhances the surface area and functional groups on activated carbon, making it an effective adsorbent for heavy metals like chromium .

3.2 Remediation Techniques

The application of chromium nitrate in environmental remediation has been studied extensively. Its role as a reducing agent facilitates the transformation of toxic chromium(VI) into less harmful chromium(III), which can be more easily managed within wastewater treatment systems .

Properties and Preparation

Chromium(III) nitrate can be synthesized by dissolving chromium oxide in nitric acid, resulting in a highly soluble compound that forms a dark violet hygroscopic solid or an anhydrous green form depending on the preparation conditions . This versatility makes it suitable for various applications across different industries.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fertilizer Production | Catalyst in nitric acid production for ammonium nitrate fertilizers | Increased yield and efficiency |

| Catalyst Production | Used to create alkali metal-free catalysts | Higher selectivity and activity |

| Surface Treatment | Enhances corrosion resistance through coatings | Extended equipment lifespan |

| Environmental Remediation | Reduces toxic chromium(VI) to less harmful chromium(III) | Improved wastewater management |

Mecanismo De Acción

Chromium exerts its effects through various mechanisms:

Insulin Signaling: Chromium enhances insulin signaling pathways, improving glucose uptake and metabolism.

Oxidative Stress: Chromium compounds can act as antioxidants, reducing oxidative stress in cells.

Molecular Targets: Chromium targets include insulin receptors and mitochondrial enzymes involved in energy production.

Comparación Con Compuestos Similares

Molybdenum: Another transition metal with similar catalytic properties.

Tungsten: Known for its high melting point and similar chemical behavior.

Vanadium: Exhibits similar oxidation states and is used in similar industrial applications.

Uniqueness: Chromium’s unique properties, such as its high corrosion resistance and ability to form stable complexes with various ligands, make it distinct from other transition metals. Its role in biological systems, particularly in glucose metabolism, also sets it apart from similar compounds.

Análisis De Reacciones Químicas

Dilute HNO₃ (10–30%)

Dilute nitric acid oxidizes metallic chromium (Cr⁰) to chromium(III) nitrate, releasing nitric oxide (NO):

text6HNO₃(aq) + 2Cr(s) → 2Cr(NO₃)₃(aq) + 3NO(g) + 3H₂O(l) [1]

-

Observations : Slow dissolution of chromium with brown gas (NO) evolving, which oxidizes to NO₂ in air.

-

Mechanism : HNO₃ acts as a moderate oxidizer, reducing to NO while oxidizing Cr⁰ to Cr³⁺.

Concentrated HNO₃ (>70%)

Concentrated HNO₃ induces a vigorous reaction, producing chromium(III) nitrate and nitrogen dioxide (NO₂):

text6HNO₃(conc.) + Cr(s) → Cr(NO₃)₃(aq) + 3NO₂(g) + 3H₂O(l) [1]

-

Observations : Rapid chromium dissolution with dense reddish-brown NO₂ gas.

-

Mechanism : Stronger oxidation leads to NO₂ formation instead of NO.

Comparison of Reaction Products

| Parameter | Dilute HNO₃ | Concentrated HNO₃ |

|---|---|---|

| Primary Gas Product | NO (brown) | NO₂ (reddish-brown) |

| Reaction Rate | Slow | Fast |

| Oxidation State | Cr³⁺ | Cr³⁺ |

Reduction of Chromium(VI) by HNO₃

Studies using trace concentrations of Cr(VI) (10⁻⁴–10⁻⁷ M) reveal nitric acid’s role in reducing Cr(VI) to Cr(III):

-

Key Findings :

Reduction Kinetics (25°C)

| [HNO₃] (M) | [Cr(VI)] (M) | Relative Rate Constant (k) |

|---|---|---|

| 1.0 | 1.0 × 10⁻⁶ | 0.12 ± 0.02 |

| 3.0 | 1.0 × 10⁻⁶ | 0.45 ± 0.03 |

| 5.0 | 1.0 × 10⁻⁷ | 1.08 ± 0.05 |

Data adapted from radiochromium (⁵¹Cr) tracer experiments .

Passivation in Concentrated HNO₃

At high concentrations (>85%), nitric acid induces passivation:

-

Mechanism : A protective Cr₂O₃ layer forms on chromium’s surface, halting further reaction .

-

Applications : Explains chromium’s corrosion resistance in industrial HNO₃ storage.

Reaction Kinetics with Chromium(III) Complexes

Studies on chromium(III)-ligand systems in HNO₃ reveal:

Kinetic Parameters (35°C)

| [Cr³⁺] (M) | [CPT] (M) | kₒbₛ (s⁻¹) |

|---|---|---|

| 1.0 × 10⁻³ | 0.03 | 2.3 × 10⁻⁴ |

| 4.0 × 10⁻³ | 0.03 | 9.1 × 10⁻⁴ |

| 8.0 × 10⁻³ | 0.03 | 1.8 × 10⁻³ |

CPT = 2-carboxyphenyl-thiohydroximate; data from spectrophotometric titrations .

Propiedades

IUPAC Name |

chromium;nitric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLMDICCQGOPFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH2N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.